3-Bromo-2-chloro-6-fluorophenacylamine hydrochloride
CAS No.:
Cat. No.: VC17229866
Molecular Formula: C8H7BrCl2FNO
Molecular Weight: 302.95 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H7BrCl2FNO |
|---|---|
| Molecular Weight | 302.95 g/mol |
| IUPAC Name | 2-amino-1-(3-bromo-2-chloro-6-fluorophenyl)ethanone;hydrochloride |
| Standard InChI | InChI=1S/C8H6BrClFNO.ClH/c9-4-1-2-5(11)7(8(4)10)6(13)3-12;/h1-2H,3,12H2;1H |
| Standard InChI Key | OGHGHOJZYREXPO-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C(=C1F)C(=O)CN)Cl)Br.Cl |
Introduction
Structural and Molecular Characteristics
The molecular structure of 3-bromo-2-chloro-6-fluorophenacylamine hydrochloride combines a phenacylamine core (C₆H₅COCH₂NH₂) with halogen substituents. The hydrochloride salt form enhances stability and solubility in polar solvents. Key structural features include:
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Substituent positions: Bromine (C3), chlorine (C2), and fluorine (C6) on the aromatic ring.
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Molecular formula: Hypothesized as C₈H₆BrClFNO·HCl, derived from the phenacylamine base (C₈H₇NO) with halogen additions and a hydrochloric acid counterion.
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Molecular weight: Estimated at 317.41 g/mol (base: 230.5 g/mol + HCl: 36.46 g/mol) .
Comparative analysis with structurally similar compounds, such as 3-bromo-2-chloro-6-fluorobenzoic acid (C₇H₃BrClFO₂, 253.45 g/mol) and 3-bromo-6-chloro-2-fluorophenol (C₆H₃BrClFO, 225.44 g/mol) , highlights the influence of functional groups on physical properties like density and boiling points.
Synthetic Pathways and Optimization
Salt Formation
The free base is treated with hydrochloric acid to form the hydrochloride salt, improving crystallinity and storage stability. This step mirrors industrial practices for analogous amines .
Physicochemical Properties
While experimental data for the target compound is unavailable, extrapolation from related structures suggests:
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Melting point: ~150–200°C (comparable to 3-bromo-6-chloro-2-fluorophenol ).
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the hydrochloride salt; limited solubility in non-polar solvents.
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Stability: Susceptible to photodegradation and hydrolysis under acidic/basic conditions, necessitating storage in inert atmospheres.
Applications and Industrial Relevance
Pharmaceutical Intermediates
Halogenated phenacylamines are pivotal in synthesizing bioactive molecules. For instance:
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Antimicrobial agents: Bromine and chlorine enhance electron-withdrawing effects, potentiating interactions with microbial enzymes .
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Kinase inhibitors: Fluorine’s electronegativity improves binding affinity to ATP pockets in cancer targets .
Agrochemical Development
The compound’s halogen array may contribute to herbicide or pesticide formulations, leveraging halogen-π interactions for target specificity .
Analytical Characterization
Spectroscopic Methods
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NMR: ¹H NMR would reveal aromatic protons (δ 7.2–8.1 ppm) and amine protons (δ 2.5–3.5 ppm). ¹³C NMR confirms halogenated carbons (C-Br: ~105 ppm; C-Cl: ~125 ppm) .
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IR: Stretching vibrations for C-Br (550–600 cm⁻¹), C-Cl (700–750 cm⁻¹), and NH₃⁺ (2500–3000 cm⁻¹) .
Chromatography
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